molecular formula C18H12N2O2 B1322569 2-(1H-indol-3-yl)quinoline-4-carboxylic acid CAS No. 89391-04-8

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Cat. No.: B1322569
CAS No.: 89391-04-8
M. Wt: 288.3 g/mol
InChI Key: DASAQOOBWVAYSB-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)quinoline-4-carboxylic acid is a synthetic hybrid compound designed for research applications, combining the indole and quinoline-4-carboxylic acid pharmacophores, both of which are significant scaffolds in medicinal chemistry . The structural fusion is of high interest in early-stage drug discovery, particularly for investigating new antibacterial and anticancer agents. Research on analogous 2-(1H-indol-3-yl)quinazolinone compounds has demonstrated promising activity against challenging bacterial pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some derivatives showing potent low minimum inhibitory concentrations (MICs) . Furthermore, the quinoline-4-carboxylic acid core is a privileged structure in antitumor agent development . Related derivatives have been studied as potential DNA intercalating agents, a mechanism that can disrupt replication in cancer cells . The presence of the indole moiety may also contribute to inhibiting biofilm formation, a key factor in antibiotic resistance, and to binding with regulatory proteins like RelA/SpoT homologs (RSH), which are involved in bacterial stress response and persistence . This product is presented For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASAQOOBWVAYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626967
Record name 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89391-04-8
Record name 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid typically involves the Friedlander hetero-annulation reaction and Pfitzinger condensation reaction. One common method includes the reaction of isatin and potassium hydroxide in ethanol, followed by the addition of 3-cyanoacetyl indole. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid is C15H11N1O2, with a molecular weight of approximately 239.25 g/mol. The compound features both indole and quinoline moieties, which are known for their significant biological activities. This dual structure enhances its electronic properties and potential interactions with biological targets.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Biology

Research has shown that this compound can modulate biological pathways, acting as a biochemical probe . Its derivatives have been investigated for their ability to interact with multiple receptors, influencing various cellular processes.

Medicine

The compound has been explored for its antimicrobial , anticancer , and anti-inflammatory properties. Its potential applications in treating diseases caused by resistant bacterial strains and cancer cells make it a significant focus in medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Activity Study : Research highlighted the cytotoxic effects of various analogs against multiple cancer cell lines, revealing significant antiproliferative effects attributed to their structural characteristics .
  • Antimicrobial Evaluation : Studies focused on synthesizing related compounds demonstrated effectiveness against resistant bacterial strains, emphasizing the role of the indole moiety in enhancing antimicrobial activity .
  • Antileishmanial Activity : A study synthesized quinoline derivatives and evaluated their antileishmanial activity against Leishmania donovani, confirming their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. It can modulate the activity of enzymes and receptors involved in critical biological pathways. For instance, it has been shown to affect the balance of intracellular reactive oxygen species (ROS), regulating lipid peroxidation and the permeability of the mitochondrial membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)quinoline-4-carboxylic acid stands out due to its dual indole-quinoline structure, which imparts unique electronic and biological properties. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

2-(1H-indol-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound that incorporates both indole and quinoline structures, which are known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections caused by resistant bacterial strains.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N1O2, with a molecular weight of approximately 239.25 g/mol. The compound features an indole moiety attached to a quinoline ring, which enhances its electronic properties and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activities against various cancer cell lines. In studies, it was shown to preferentially suppress the growth of rapidly dividing cells, such as A549 lung cancer cells, compared to non-tumor cells. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. In vitro studies reported a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, indicating potent antibacterial properties . The compound also demonstrated effectiveness in inhibiting biofilm formation in S. aureus, which is crucial for combating chronic infections .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties . These effects could be attributed to its ability to modulate various biochemical pathways involved in inflammatory responses, although further research is needed to elucidate the exact mechanisms.

The biological activity of this compound is believed to stem from its interaction with multiple cellular targets:

  • Receptor Binding : The indole structure allows for high-affinity binding to various receptors involved in cellular signaling pathways.
  • Influence on Biochemical Pathways : It may affect pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Activity Unique Features
2-(1H-indol-3-yl)quinazolin-4(3H)-oneAntimicrobial against MRSAContains a quinazolinone structure
4-Arylquinoline-2-carboxylate derivativesAntiprotozoal activity against Toxoplasma gondiiDifferent functional groups affecting activity
8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinolineExhibits antioxidant activityIncorporates both indole and quinoline moieties

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Activity Study : A study highlighted the cytotoxic effects of various analogs of 2-(1H-indol-3-yl)quinoline derivatives against multiple cancer cell lines, revealing significant antiproliferative effects attributed to their structural characteristics .
  • Antimicrobial Evaluation : Research focused on the synthesis of related compounds demonstrated their effectiveness against resistant bacterial strains, particularly emphasizing the role of the indole moiety in enhancing antimicrobial activity .

Q & A

Q. What are the common synthetic routes for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid?

The synthesis typically involves multi-component reactions or modifications of existing quinoline scaffolds. A validated approach is the Doebner reaction , which combines aniline derivatives, aldehydes, and pyruvic acid under catalytic conditions (e.g., V₂O₅/Fe₃O₄ in aqueous media) to form 2-arylquinoline-4-carboxylic acids . For indole-substituted derivatives, coupling reactions using 3-formylindole precursors with quinoline intermediates (e.g., via acetic acid reflux with sodium acetate) are effective . Optimization of solvent systems (e.g., methanol/HCl for esterification) and purification via column chromatography ensures yield and purity .

Q. How can the purity and structural integrity of this compound be verified?

  • Purity : Use reversed-phase HPLC with UV detection (λ = 254–280 nm) and compare retention times against standards. Purity ≥95% is achievable, as noted for structurally related quinoline-carboxylic acids .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to identify indole NH (δ 10–12 ppm), quinoline protons (δ 7–9 ppm), and carboxylic acid protons (broad signal, δ 12–14 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₂N₂O₂: 297.0874).
  • Elemental Analysis : Match calculated vs. observed C, H, N, and O percentages within ±0.3% .

Q. What are the key spectroscopic characteristics for identifying this compound?

  • UV-Vis : Strong absorption bands at ~250–300 nm (quinoline π→π* transitions) and ~320–350 nm (indole conjugation) .
  • Fluorescence : Emission maxima in the 400–450 nm range (λ_ex = 350 nm), with quantum yields influenced by substituent electronic effects .
  • IR : Stretching vibrations for carboxylic acid (O-H, ~2500–3000 cm⁻¹; C=O, ~1680 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for sensor applications?

  • Substituent Engineering : Introduce electron-donating groups (e.g., -OCH₃) at the quinoline 6-position to enhance quantum yield via extended conjugation .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to reduce aggregation-caused quenching .
  • Metal Coordination : Chelate with transition metals (e.g., Cd²⁺) to shift emission wavelengths and improve selectivity for analytes like catecholamines .

Q. What strategies address contradictions in biological activity data across studies?

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., ester vs. hydrazide derivatives) to isolate functional group contributions .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioActivity) to cross-reference IC₅₀ values and identify outliers .

Q. What in silico methods predict the pharmacokinetic profile of this compound?

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability (Lipinski’s Rule of Five), and blood-brain barrier penetration .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity .
  • Molecular Docking : AutoDock Vina evaluates binding affinity to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .

Q. How does coordination with metal ions affect its biological activity?

  • Complex Formation : React with Cd(CH₃COO)₂ in methanol to form dinuclear complexes ([Cd₂(L)₄(CH₃OH)₄]), enhancing stability and altering bioactivity .
  • Mechanistic Studies : Use UV-Vis titration and Job’s plot to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) .
  • Antimicrobial Synergy : Test metal complexes against drug-resistant strains (e.g., MRSA) to identify enhanced efficacy via membrane disruption .

Q. What modifications enhance antimicrobial efficacy while reducing toxicity?

  • Esterification : Convert the carboxylic acid to methyl esters to improve membrane permeability (e.g., 2-(benzofuran-2-yl)quinoline-4-carboxylate derivatives, MIC = 6.25 µg/mL against E. coli) .
  • Hydrazide Functionalization : Introduce hydrazide groups (-CONHNH₂) to target bacterial amidases, reducing cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .
  • SAR Optimization : Replace the indole moiety with bulkier substituents (e.g., adamantyl) to enhance target selectivity and minimize off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-indol-3-yl)quinoline-4-carboxylic acid
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2-(1H-indol-3-yl)quinoline-4-carboxylic acid

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